

A Technical Guide to 3-Hydroxy Benzopyrene-d11 for Researchers

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Compound of Interest

Compound Name: 3-Hydroxy Benzopyrene-d11

Cat. No.: B588314

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Hydroxy Benzopyrene-d11**, a deuterated metabolite of the potent carcinogen Benzo[a]pyrene. This document is intended to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development, offering detailed information on its commercial availability, metabolic pathways, and analytical methodologies for its quantification in biological matrices.

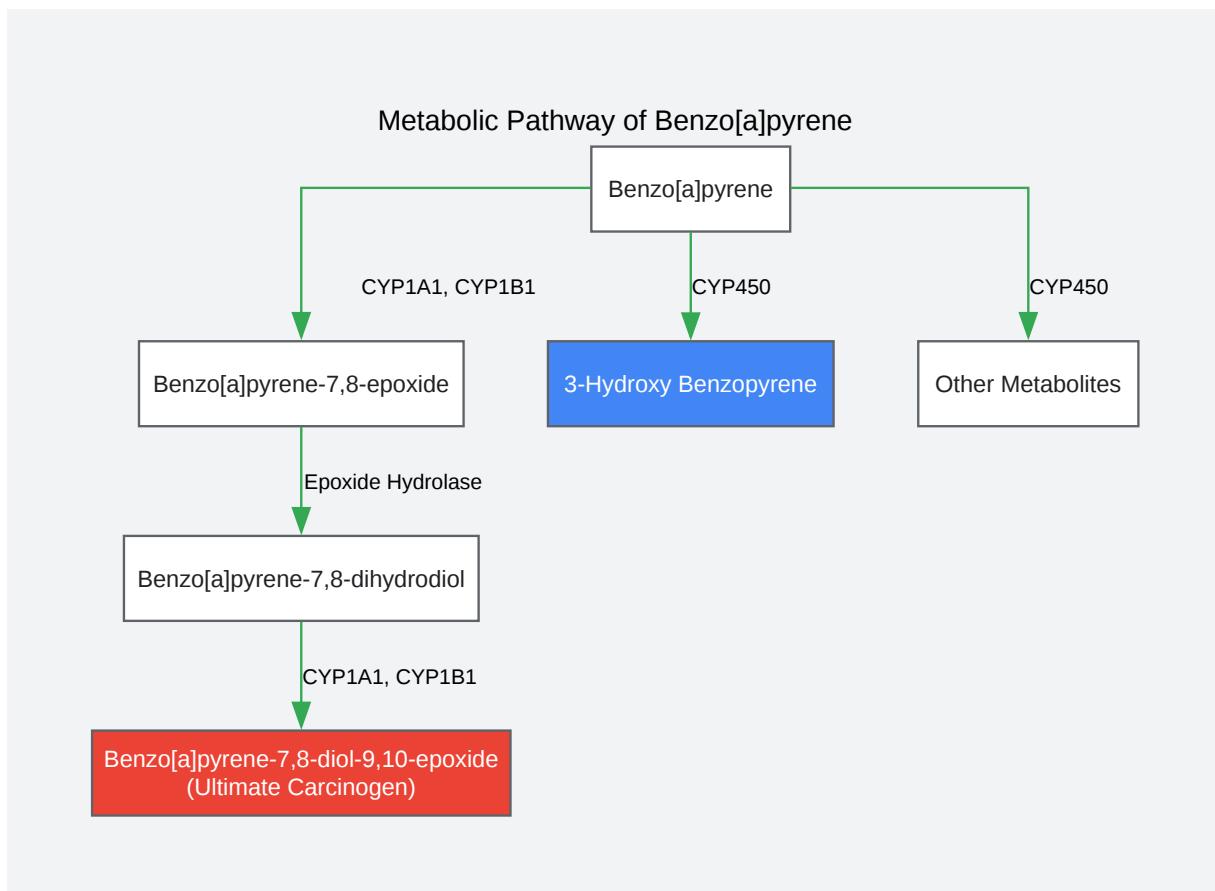
Commercial Availability

3-Hydroxy Benzopyrene-d11 is available from several specialized chemical suppliers. Its primary use in a research setting is as an internal standard for quantitative mass spectrometry-based analyses of the non-deuterated 3-Hydroxy Benzopyrene, a key biomarker for Benzo[a]pyrene exposure. The table below summarizes the offerings from various commercial suppliers.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantities
Santa Cruz Biotechnology, Inc.	3-Hydroxy Benzopyrene-d11	1246819-35-1	C ₂₀ H ₁₁ O	279.38	-	-
LGC Standards	3-Hydroxy Benzopyrene-d11	1246819-35-1	C ₂₀ H ₁₁ O	279.38	>95% (HPLC)	0.5 mg, 1 mg, 10 mg
MedChem Express	3-Hydroxy benzopyrene-d11	1246819-35-1	-	-	-	500 µg
Coompo	3-Hydroxy Benzopyrene-d11	1246819-35-1	C ₂₀ H ₁₁ O	279.38	98%	0.5 mg, 1 mg, 10 mg
TLC Pharmaceutical Standards	3-Hydroxy Benzopyrene-d11	-	C ₂₀ H ₁₁ O	279.38	-	10 mg, 25 mg, 50 mg, 100 mg

Metabolic Pathway of Benzo[a]pyrene to 3-Hydroxy Benzopyrene

Benzo[a]pyrene, a polycyclic aromatic hydrocarbon, undergoes metabolic activation in the body, primarily mediated by cytochrome P450 enzymes, to form various metabolites, including 3-Hydroxy Benzopyrene. This metabolic process is a critical area of study in toxicology and carcinogenesis.



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Metabolic activation of Benzo[a]pyrene.

Experimental Protocols for Quantification

The accurate quantification of 3-Hydroxy Benzopyrene in biological samples is crucial for assessing exposure to Benzo[a]pyrene. The following sections provide detailed methodologies for two common analytical techniques.

Quantification of 3-Hydroxy Benzopyrene in Urine by HPLC with Fluorescence Detection

This method is a highly sensitive approach for the detection of 3-Hydroxy Benzopyrene.

1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)

- To a 10 mL urine sample, add an internal standard (e.g., **3-Hydroxy Benzopyrene-d11**).
- Add 2 mL of 0.2 M sodium acetate buffer (pH 5.0).
- Add 50 μ L of β -glucuronidase/arylsulfatase from *Helix pomatia*.
- Incubate the mixture at 37°C for 16 hours (overnight) to deconjugate the metabolites.
- After incubation, allow the sample to cool to room temperature.
- Perform solid-phase extraction (SPE) using a C18 cartridge.
 - Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.
 - Load the hydrolyzed urine sample onto the cartridge.
 - Wash the cartridge with 5 mL of 40% methanol in water to remove interferences.
 - Elute the analyte with 5 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase for HPLC analysis.

2. HPLC-Fluorescence Analysis

- HPLC System: A standard high-performance liquid chromatography system equipped with a fluorescence detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water.
 - Start with 50% acetonitrile for 5 minutes.
 - Increase to 100% acetonitrile over 15 minutes.

- Hold at 100% acetonitrile for 5 minutes.
- Return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Fluorescence Detection:
 - Excitation Wavelength: 384 nm
 - Emission Wavelength: 431 nm
- Quantification: Create a calibration curve using standards of known 3-Hydroxy Benzopyrene concentrations with a fixed amount of the internal standard (**3-Hydroxy Benzopyrene-d11**).

Quantification of 3-Hydroxy Benzopyrene in Urine by LC-MS/MS

This method offers high selectivity and sensitivity, making it a gold standard for bioanalytical quantification.

1. Sample Preparation (Enzymatic Hydrolysis, SPE, and Derivatization)

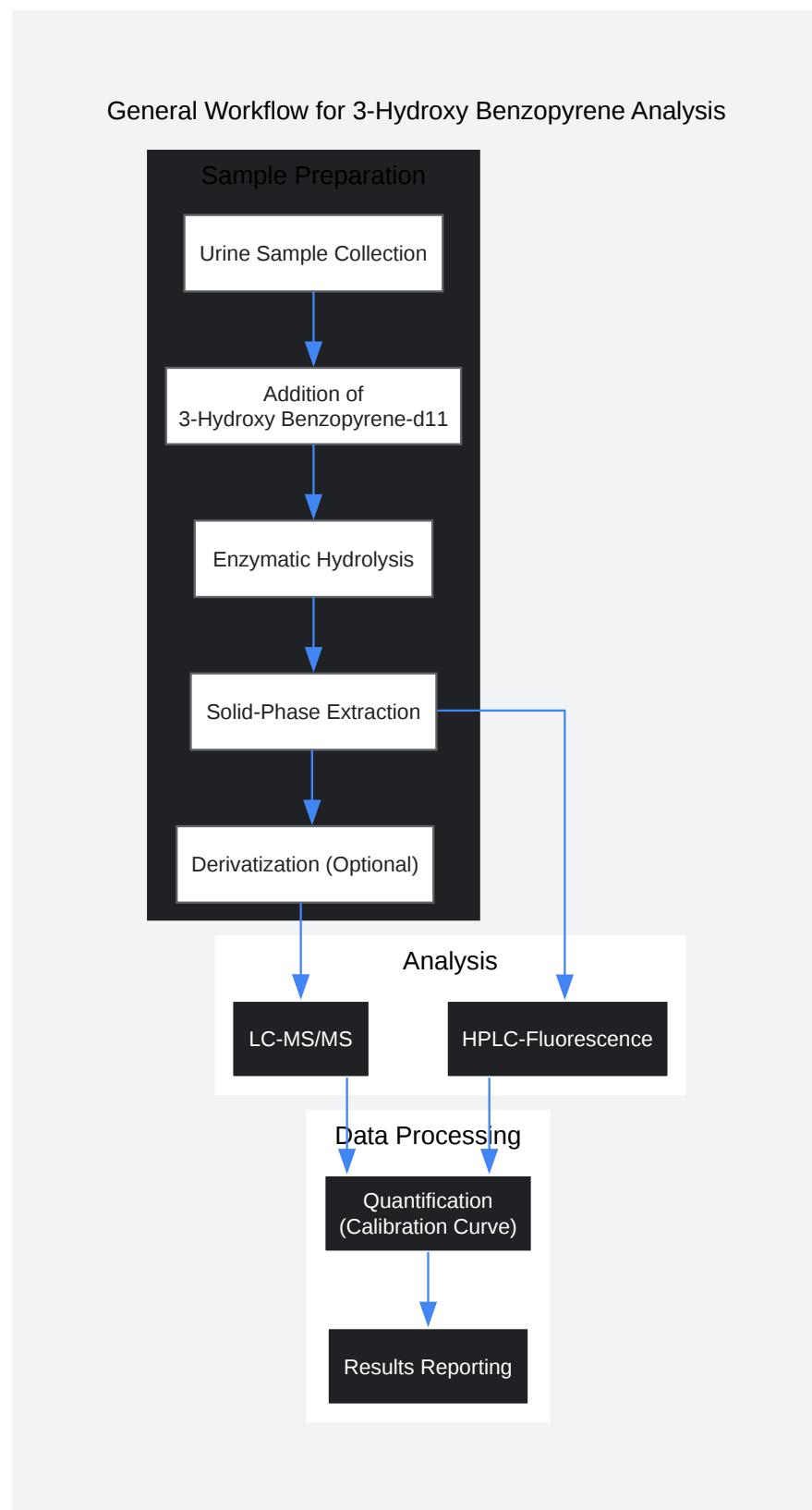
- Follow the same enzymatic hydrolysis and solid-phase extraction steps as described for the HPLC-fluorescence method.
- Derivatization (optional but recommended for enhanced sensitivity):
 - To the dried residue from the SPE eluate, add 50 µL of a derivatizing agent (e.g., dansyl chloride in acetone) and 50 µL of a catalyst (e.g., sodium bicarbonate solution).
 - Incubate the mixture at 60°C for 30 minutes.
 - After incubation, evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
- Column: A C18 reversed-phase column suitable for mass spectrometry (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- MRM Transitions:
 - 3-Hydroxy Benzopyrene: Monitor the transition of the parent ion to a specific product ion (e.g., for the underivatized form, m/z 269.1 \rightarrow 241.1).
 - **3-Hydroxy Benzopyrene-d11** (Internal Standard): Monitor the corresponding transition for the deuterated standard (e.g., m/z 280.2 \rightarrow 250.1).
- Quantification: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of 3-Hydroxy Benzopyrene in urine samples.



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Analytical workflow for 3-OH Benzopyrene.

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